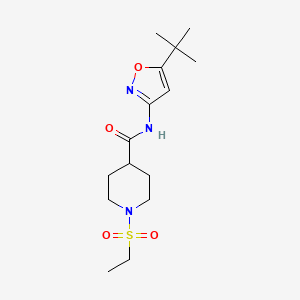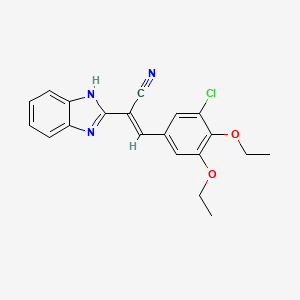![molecular formula C16H22N4O2 B5426532 N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5426532.png)
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as EIMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU is a urea derivative that possesses a unique molecular structure, making it an attractive compound for researchers to study.
Mécanisme D'action
The mechanism of action of EIMU involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting tubulin polymerization, EIMU disrupts the formation of microtubules, leading to the inhibition of cell division and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIMU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, EIMU has been shown to possess anti-inflammatory properties. EIMU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, EIMU has been shown to possess neuroprotective properties and has been found to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EIMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. Additionally, EIMU exhibits potent anti-cancer activity and possesses various biochemical and physiological effects, making it an attractive compound for researchers to study. However, EIMU also possesses several limitations. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, EIMU has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on EIMU. One potential area of research is the development of EIMU-based drugs for the treatment of cancer. Additionally, EIMU has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological diseases. Further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Conclusion:
In conclusion, EIMU is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU exhibits potent anti-cancer activity, possesses anti-inflammatory and neuroprotective properties, and has several advantages for lab experiments. However, further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Méthodes De Synthèse
EIMU can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-isopropyl-N'-methylurea with 4-methylphenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EIMU.
Applications De Recherche Scientifique
EIMU has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. EIMU has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EIMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Propriétés
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJYDZRFDRYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5426465.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5426466.png)
![4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5426474.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)
![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426481.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426488.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)

![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)
